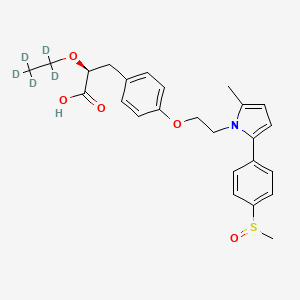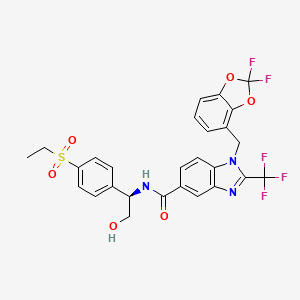
ROR|At modulator 5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ROR|At modulator 5: is a compound that targets the retinoic acid receptor-related orphan receptor gamma-t (RORγt), a member of the nuclear receptor superfamily. RORγt is a transcription factor involved in the differentiation of T helper 17 (Th17) cells and the production of the pro-inflammatory cytokine interleukin 17 (IL-17). This compound has gained significant attention due to its potential therapeutic applications in autoimmune diseases and cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ROR|At modulator 5 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary depending on the desired structural modifications and the availability of starting materials .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms .
Analyse Chemischer Reaktionen
Types of Reactions: ROR|At modulator 5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials. These products can include various derivatives and analogs of this compound with different biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, ROR|At modulator 5 is used as a tool compound to study the structure-activity relationships of RORγt modulators. It helps in understanding the binding interactions and the effects of structural modifications on biological activity .
Biology: In biology, this compound is used to investigate the role of RORγt in the differentiation and function of Th17 cells. It helps in elucidating the molecular mechanisms underlying autoimmune diseases and inflammatory responses .
Medicine: In medicine, this compound has potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis. It is also being explored for its anticancer properties .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development programs aimed at identifying new therapeutic agents targeting RORγt. It serves as a lead compound for the development of more potent and selective modulators .
Wirkmechanismus
The mechanism of action of ROR|At modulator 5 involves binding to the ligand-binding domain of RORγt, leading to conformational changes that affect the receptor’s transcriptional activity. This binding can either activate or inhibit the receptor, depending on the nature of the modulator (agonist or inverse agonist). The molecular targets and pathways involved include the regulation of IL-17 production and the modulation of Th17 cell differentiation .
Vergleich Mit ähnlichen Verbindungen
Secukinumab: An IL-17 antibody used in the treatment of autoimmune diseases.
Ixekizumab: Another IL-17 antibody with similar therapeutic applications.
Brodalumab: An IL-17 receptor antibody used for similar indications
Uniqueness: ROR|At modulator 5 is unique in its ability to directly target RORγt, offering a different mechanism of action compared to IL-17 antibodies. This direct modulation of RORγt provides an alternative therapeutic approach with potential advantages in terms of specificity and efficacy .
Eigenschaften
Molekularformel |
C27H22F5N3O6S |
|---|---|
Molekulargewicht |
611.5 g/mol |
IUPAC-Name |
1-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]-N-[(1R)-1-(4-ethylsulfonylphenyl)-2-hydroxyethyl]-2-(trifluoromethyl)benzimidazole-5-carboxamide |
InChI |
InChI=1S/C27H22F5N3O6S/c1-2-42(38,39)18-9-6-15(7-10-18)20(14-36)33-24(37)16-8-11-21-19(12-16)34-25(26(28,29)30)35(21)13-17-4-3-5-22-23(17)41-27(31,32)40-22/h3-12,20,36H,2,13-14H2,1H3,(H,33,37)/t20-/m0/s1 |
InChI-Schlüssel |
QOQQXGOQPMUGSD-FQEVSTJZSA-N |
Isomerische SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)[C@H](CO)NC(=O)C2=CC3=C(C=C2)N(C(=N3)C(F)(F)F)CC4=C5C(=CC=C4)OC(O5)(F)F |
Kanonische SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(CO)NC(=O)C2=CC3=C(C=C2)N(C(=N3)C(F)(F)F)CC4=C5C(=CC=C4)OC(O5)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


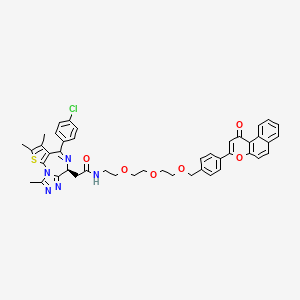
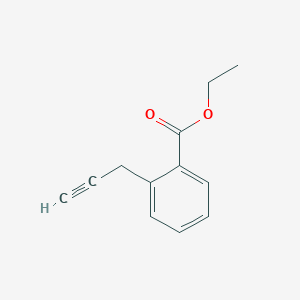

![4-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2H-furan-5-one](/img/structure/B15145199.png)
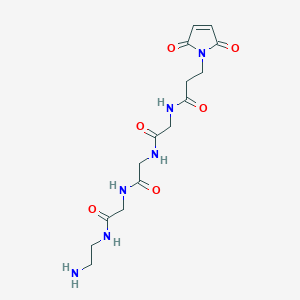

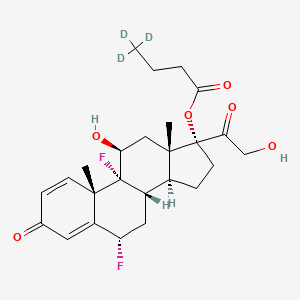
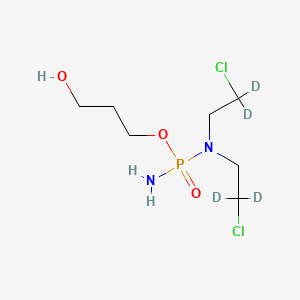
![4-hydroxybenzenesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol](/img/structure/B15145240.png)
![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B15145257.png)
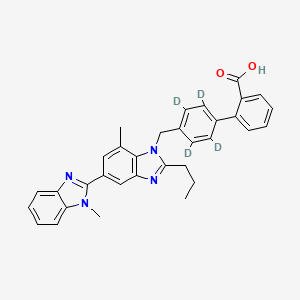

![2-{3-Hydroxy-5-[2-(4-methoxyphenyl)ethenyl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15145283.png)
